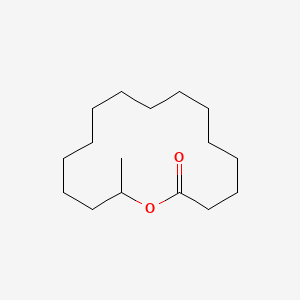
Propranolol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propranolol acetate is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound is synthesized to enhance the pharmacokinetic properties of propranolol, making it more effective in certain therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propranolol acetate typically involves the acetylation of propranolol. One common method involves the reaction of propranolol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been developed to improve the efficiency and yield of the process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach minimizes the formation of by-products and allows for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Propranolol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound back to propranolol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of propranolol.
Substitution: Formation of various propranolol derivatives with different functional groups.
Scientific Research Applications
Propranolol acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blockers and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Used in research on cardiovascular diseases, anxiety disorders, and migraine prevention.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Propranolol acetate exerts its effects by blocking beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This blockade inhibits the action of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate, reduced myocardial contractility, and vasodilation. These effects collectively reduce cardiac workload and oxygen demand, making this compound effective in treating cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Nadolol: A non-selective beta-adrenergic receptor antagonist similar to propranolol.
Uniqueness
Propranolol acetate is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 receptors. This broad spectrum of activity makes it effective in treating a wider range of conditions compared to selective beta-blockers like atenolol and metoprolol. Additionally, the acetate derivative enhances the pharmacokinetic properties, providing better therapeutic outcomes in certain applications .
Properties
CAS No. |
129459-75-2 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] acetate |
InChI |
InChI=1S/C18H23NO3/c1-13(2)19-11-16(22-14(3)20)12-21-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,19H,11-12H2,1-3H3 |
InChI Key |
KIQZYYYXMURMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


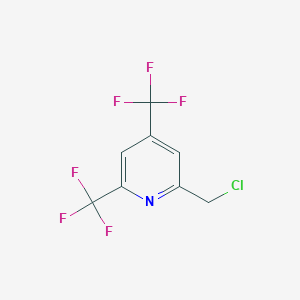
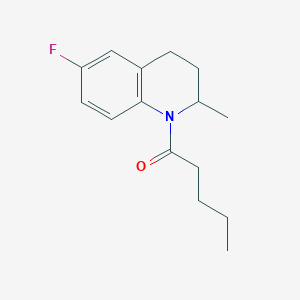
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)


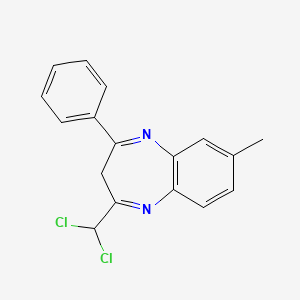
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
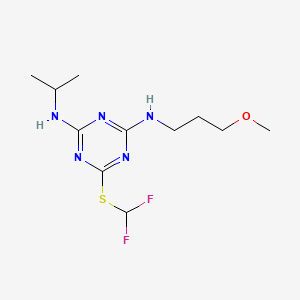
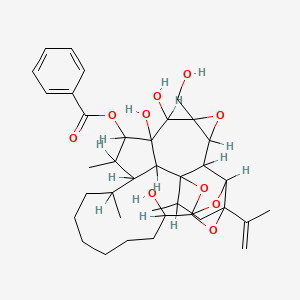
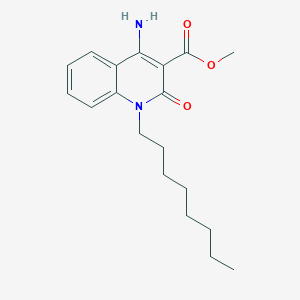

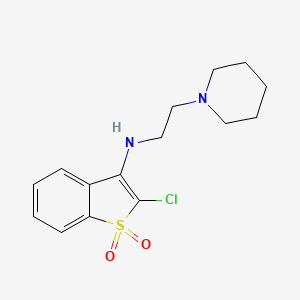
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
